molecular formula C18H21N3O2S2 B2727122 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide CAS No. 2089650-46-2

3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide

Cat. No. B2727122
CAS RN: 2089650-46-2
M. Wt: 375.51
InChI Key: XVJRXYSQLYPBQY-UHFFFAOYSA-N
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Description

3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The drug has been shown to have significant antitumor activity in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Therapeutic Applications

Sulfonamide compounds, including the likes of "3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide," have been explored for their potential in treating various conditions beyond bacterial infections. They have been investigated for their antiviral properties, particularly as HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease. This versatility showcases the compound's potential in contributing to treatments for a wide range of diseases, emphasizing the ongoing importance of sulfonamides in drug development (Gulcin & Taslimi, 2018).

Antioxidant Properties

Some sulfonamide derivatives are investigated for their antioxidant capacities, indicative of their potential in mitigating oxidative stress-related conditions. Research into compounds like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) highlights the broader applications of sulfonamides in evaluating and enhancing antioxidant capabilities, which can be crucial for developing therapies against diseases characterized by oxidative stress (Ilyasov et al., 2020).

Antimicrobial and Antibacterial Activities

The role of sulfonamides in addressing microbial and bacterial infections remains a cornerstone of their application. Recent reviews emphasize the evolving nature of sulfonamide compounds, including novel derivatives, for their potent antibacterial activities. This includes exploring the structural relationships and optimization of candidates to enhance antimicrobial efficacy, underscoring the ongoing research into sulfonamide compounds for combating resistant bacterial strains (Rathore et al., 2021).

Environmental Impact and Degradation

Sulfonamides, including derivatives like "this compound," have been subject to environmental studies to understand their fate, behavior, and ecotoxicity. Research indicates the need for advanced water treatment technologies and control measures to mitigate the ecological risks associated with the widespread use of sulfonamides, highlighting the environmental aspect of sulfonamide research (Li et al., 2021).

properties

IUPAC Name

N-tert-butyl-3-[4-(imidazol-1-ylmethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-18(2,3)20-25(22,23)17-16(8-11-24-17)15-6-4-14(5-7-15)12-21-10-9-19-13-21/h4-11,13,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJRXYSQLYPBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CS1)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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